N-Hexyl-2-hydroxy-4-iodobenzamide
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Overview
Description
N-Hexyl-2-hydroxy-4-iodobenzamide is an organic compound with the molecular formula C13H18INO2. It is characterized by the presence of a hexyl group, a hydroxyl group, and an iodine atom attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-hydroxy-4-iodobenzoic acid with hexylamine under appropriate conditions to form the desired benzamide .
Industrial Production Methods
Industrial production methods for N-Hexyl-2-hydroxy-4-iodobenzamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-Hexyl-2-hydroxy-4-iodobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexyl-2-hydroxy-4-iodobenzamide involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-2-hydroxy-4-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-Hexyl-2-hydroxy-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-Hexyl-2-hydroxy-4-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-Hexyl-2-hydroxy-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for research and development .
Properties
CAS No. |
89011-07-4 |
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Molecular Formula |
C13H18INO2 |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
N-hexyl-2-hydroxy-4-iodobenzamide |
InChI |
InChI=1S/C13H18INO2/c1-2-3-4-5-8-15-13(17)11-7-6-10(14)9-12(11)16/h6-7,9,16H,2-5,8H2,1H3,(H,15,17) |
InChI Key |
FSVGDJXCZAMPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
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